molecular formula C13H12N2O2 B13857656 phenyl N-(3-methylpyridin-4-yl)carbamate

phenyl N-(3-methylpyridin-4-yl)carbamate

Cat. No.: B13857656
M. Wt: 228.25 g/mol
InChI Key: BCQJUMFIDKSRQO-UHFFFAOYSA-N
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Description

Phenyl N-(3-methylpyridin-4-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound features a phenyl group attached to a carbamate moiety, which is further linked to a 3-methylpyridin-4-yl group. The unique structure of this compound makes it an interesting subject for research and application in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(3-methylpyridin-4-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of phenyl isocyanate with 3-methylpyridin-4-amine in the presence of a suitable solvent such as toluene. The reaction is typically carried out at elevated temperatures to facilitate the formation of the carbamate linkage. Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate .

Industrial Production Methods

Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. For instance, the reaction of amines with dimethyl carbonate in the presence of solid catalysts has been reported as an environmentally friendly and efficient method for carbamate synthesis . This approach minimizes the use of hazardous materials and reduces energy consumption, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(3-methylpyridin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.

    Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Phenyl N-(3-methylpyridin-4-yl)carbamate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phenyl N-(3-methylpyridin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition or modulation of receptor activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Phenyl N-(3-methylpyridin-4-yl)carbamate can be compared with other carbamate derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

phenyl N-(3-methylpyridin-4-yl)carbamate

InChI

InChI=1S/C13H12N2O2/c1-10-9-14-8-7-12(10)15-13(16)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16)

InChI Key

BCQJUMFIDKSRQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

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